molecular formula C15H12Cl2O4 B2642893 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 872197-30-3

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B2642893
CAS No.: 872197-30-3
M. Wt: 327.16
InChI Key: JLKDMNKYHBKWCV-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is an organic compound with the molecular formula C15H12Cl2O4 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methoxybenzoic acid in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

[ \text{2,4-Dichlorobenzyl chloride} + \text{3-Methoxybenzoic acid} \xrightarrow{\text{Base, Reflux}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of 2-[(2,4-Dichlorobenzyl)oxy]-3-carboxybenzoic acid.

    Reduction: Formation of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic acid: A simpler analog with similar structural features but lacking the methoxy group.

    2,4-Dichlorobenzyl alcohol: A related compound with a hydroxyl group instead of the carboxylic acid.

    2,5-Dichlorobenzyl alcohol: Another analog with chlorine atoms at different positions on the benzene ring.

Uniqueness

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is unique due to the presence of both the 2,4-dichlorobenzyl and 3-methoxybenzoic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is a benzoic acid derivative that has garnered interest due to its potential biological activities. This compound exhibits a variety of effects on biological systems, primarily through its interactions with enzymes and receptors. Understanding its biological activity is crucial for its potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₅H₁₂Cl₂O₄
  • Molecular Weight : Approximately 327.16 g/mol

The presence of the dichlorobenzyl group and methoxybenzoic acid moiety contributes to its unique chemical properties, influencing its biological activity.

The biological activity of this compound involves:

  • Enzyme Interaction : The compound can bind to specific enzymes, altering their activity and leading to various biological effects. This includes modulation of proteolytic pathways and other enzymatic processes.
  • Receptor Binding : It may also interact with cellular receptors, affecting signal transduction pathways and gene expression.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties:

  • Bacterial Inhibition : Studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential use in treating infections .
  • Fungal Activity : The compound has also shown antifungal properties, which could be beneficial in agricultural applications.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects:

  • Cytokine Modulation : Preliminary studies suggest it may reduce the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Antiproliferative Effects

In vitro studies have highlighted the antiproliferative effects of this compound on various cancer cell lines:

  • Cell Line Studies : It has been shown to induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent .

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several benzoic acid derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria at concentrations as low as 5 µM .
  • Anti-inflammatory Activity :
    • In a controlled experiment, the compound was administered to cell cultures stimulated with inflammatory agents. Results showed a marked reduction in inflammatory markers compared to untreated controls .
  • Cytotoxicity Assays :
    • Cytotoxicity assays against human cancer cell lines (e.g., MCF-7 and U-937) revealed an IC50 value of approximately 15 µM, demonstrating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anti-inflammatory, antiproliferative
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acidStructureAntimicrobial
4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acidStructureAntimicrobial

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methoxy]-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O4/c1-20-13-4-2-3-11(15(18)19)14(13)21-8-9-5-6-10(16)7-12(9)17/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKDMNKYHBKWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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